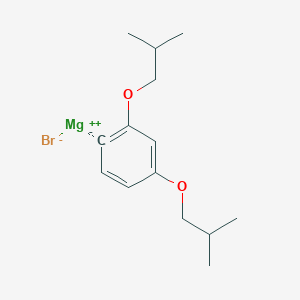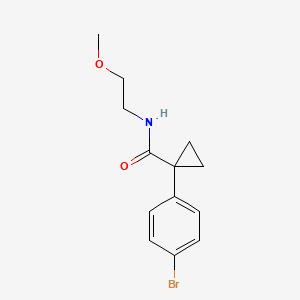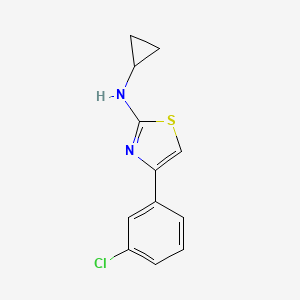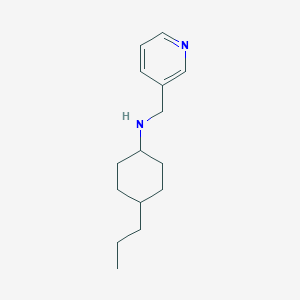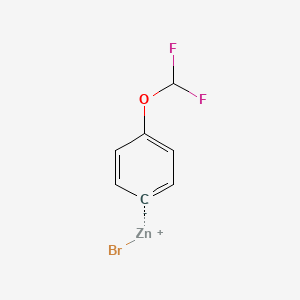
(4-(Difluoromethoxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Difluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluoromethoxy group enhances the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(difluoromethoxy)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Difluoromethoxy)phenyl bromide+Zn→(4-(Difluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
(4-(Difluoromethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Nucleophilic Substitution: Involves the use of electrophiles like alkyl halides or acyl chlorides under mild conditions.
Major Products
The major products formed from these reactions are substituted aromatic compounds, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In synthetic chemistry, (4-(difluoromethoxy)phenyl)zinc bromide is used to introduce the difluoromethoxy group into complex molecules, enhancing their chemical and physical properties.
Biology and Medicine
The compound is employed in the synthesis of biologically active molecules, including potential drug candidates. The difluoromethoxy group is known to improve the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where the difluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
作用机制
The mechanism by which (4-(difluoromethoxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy group stabilizes the intermediate, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
Diphenylzinc: Another organozinc compound used in similar cross-coupling reactions. it lacks the difluoromethoxy group, which limits its reactivity and stability.
(4-Methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a difluoromethoxy group. The difluoromethoxy group in (4-(difluoromethoxy)phenyl)zinc bromide provides enhanced reactivity and stability.
Uniqueness
The presence of the difluoromethoxy group in this compound makes it unique among organozinc reagents. This group not only enhances the compound’s reactivity but also imparts desirable properties to the final products, making it a valuable tool in both academic and industrial research.
属性
分子式 |
C7H5BrF2OZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
bromozinc(1+);difluoromethoxybenzene |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c8-7(9)10-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |
InChI 键 |
CIKGSNVSYGYARP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)OC(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


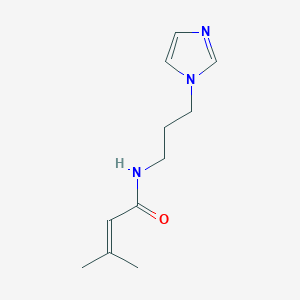
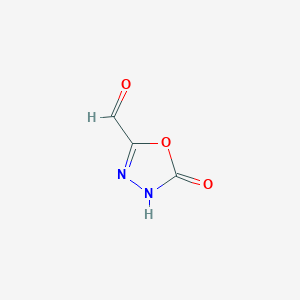
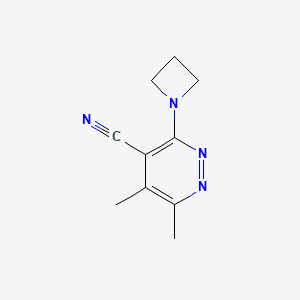
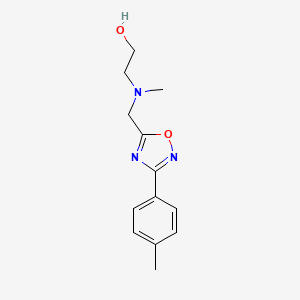
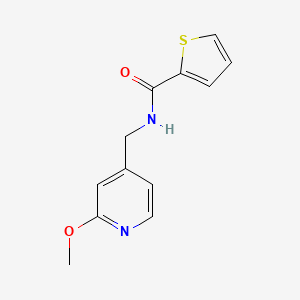
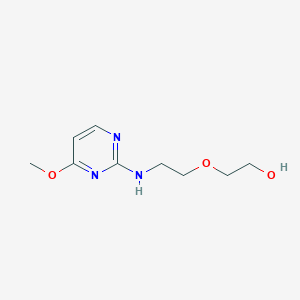
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
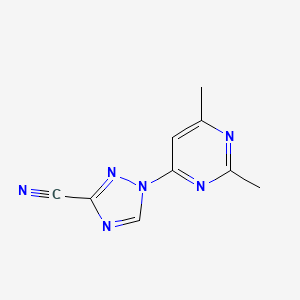
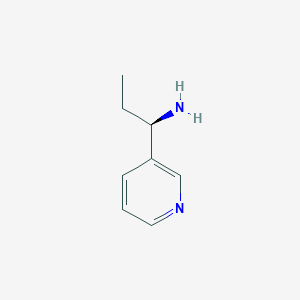
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
